3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride
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Overview
Description
3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within the pyridine ring, which is balanced by a counterion, in this case, chloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride typically involves the quaternization of 3-acetyl-5-methylpyridine with benzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
3-Acetyl-5-methylpyridine+Benzyl chloride→3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride
Industrial Production Methods
Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The acetyl group can participate in aldol condensations and other carbonyl chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyridinium salts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of materials such as ionic liquids and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The positively charged pyridinium ring can facilitate interactions with negatively charged biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyridinium chloride
- 3-Acetylpyridinium chloride
- 5-Methylpyridinium chloride
Comparison
3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride is unique due to the presence of both an acetyl group and a benzyl group on the pyridinium ring
Properties
CAS No. |
64497-91-2 |
---|---|
Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
1-(1-benzyl-5-methylpyridin-1-ium-3-yl)ethanone;chloride |
InChI |
InChI=1S/C15H16NO.ClH/c1-12-8-15(13(2)17)11-16(9-12)10-14-6-4-3-5-7-14;/h3-9,11H,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DNFZDUHJEUEEBT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C[N+](=C1)CC2=CC=CC=C2)C(=O)C.[Cl-] |
Origin of Product |
United States |
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